![molecular formula C17H9Cl2N3O2 B11097055 10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11097055.png)
10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines.
Preparation Methods
The synthesis of 10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multicomponent reaction. One common method includes the reaction of barbituric acid, aldehydes, and anilines in a one-pot reaction . This method is advantageous as it allows for the facile synthesis of various substituted pyrimidoquinolines by using commercially available anilines and aldehydes . Another approach involves the use of trityl chloride as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil .
Chemical Reactions Analysis
10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can oxidize alcohols under alkaline conditions to yield the corresponding carbonyl compounds while being hydrogenated to 1,5-dihydro-derivatives . Common reagents used in these reactions include diethyl azodiformate and various catalysts such as trityl chloride .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities . The one-pot multicomponent synthesis method is particularly notable for its efficiency and compliance with green chemistry protocols .
Mechanism of Action
The mechanism of action of 10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to oxidize alcohols under alkaline conditions, leading to the formation of carbonyl compounds . This reaction is facilitated by the compound’s ability to undergo hydrogenation to form 1,5-dihydro-derivatives .
Comparison with Similar Compounds
10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other pyrimidoquinoline derivatives such as 5-deazaflavins and their analogs . These compounds share similar structural features and biological activities but differ in their specific substituents and reaction conditions . The unique substitution pattern of this compound, particularly the presence of the 3,4-dichlorophenyl group, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H9Cl2N3O2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-12-6-5-10(8-13(12)19)22-14-4-2-1-3-9(14)7-11-15(22)20-17(24)21-16(11)23/h1-8H,(H,21,23,24) |
InChI Key |
TZSWIBKXNDTMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.